molecular formula C11H13ClF2N2 B2535635 1-(5,6-difluoro-1H-indol-3-yl)propan-2-amine hydrochloride CAS No. 2174000-29-2

1-(5,6-difluoro-1H-indol-3-yl)propan-2-amine hydrochloride

Cat. No. B2535635
CAS RN: 2174000-29-2
M. Wt: 246.69
InChI Key: XYYYSJUBIOIMAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indole derivatives are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs and several plants such as strychnine . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .


Synthesis Analysis

Indoles are a significant heterocyclic system in natural products and drugs . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .


Molecular Structure Analysis

Indole alkaloids have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . This pyrrole ring with nitrogen atom gives rise to the basic properties of indole alkaloids that make them particularly pharmacologically active .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have been found to have anti-inflammatory properties. They can potentially be used in the treatment of inflammatory diseases .

Anticancer Activity

Indole derivatives have shown potential in the treatment of cancer. They can interact with cancer cells and inhibit their growth .

Anti-HIV Activity

Some indole derivatives have been found to have anti-HIV activity. They can potentially be used in the treatment of HIV .

Antioxidant Activity

Indole derivatives can act as antioxidants. They can potentially be used to combat oxidative stress in the body .

Antimicrobial Activity

Indole derivatives have been found to have antimicrobial properties. They can potentially be used in the treatment of various bacterial and fungal infections .

Antitubercular Activity

Indole derivatives have shown potential in the treatment of tuberculosis. For example, (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated in active and dormant state against H 37 Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) for their in vitro antitubercular activity .

Antidiabetic Activity

Indole derivatives have been found to have antidiabetic properties. They can potentially be used in the treatment of diabetes .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions of “1-(5,6-difluoro-1H-indol-3-yl)propan-2-amine hydrochloride” could involve further exploration of its therapeutic potential.

properties

IUPAC Name

1-(5,6-difluoro-1H-indol-3-yl)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2.ClH/c1-6(14)2-7-5-15-11-4-10(13)9(12)3-8(7)11;/h3-6,15H,2,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYYSJUBIOIMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CNC2=CC(=C(C=C21)F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5,6-difluoro-1H-indol-3-yl)propan-2-amine hydrochloride

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